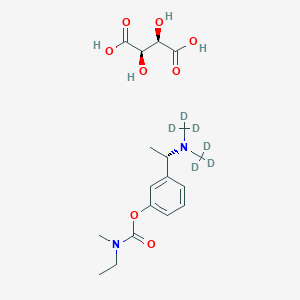

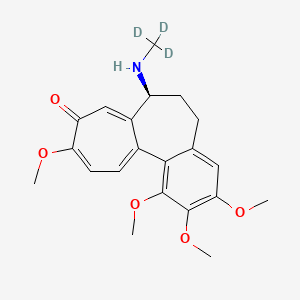

Demecolcine-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Demecolcine-d3 is a biochemical used for proteomics research . It is closely related to the natural alkaloid colchicine, with the replacement of the acetyl group on the amino moiety with methyl .

Synthesis Analysis

The synthesis of Demecolcine-d3 involves a process conducted in microflow by combining UV photoirradiation and high-p,T (photo-high-p,T) processing . The process was coupled with an integrated continuous crystallization .

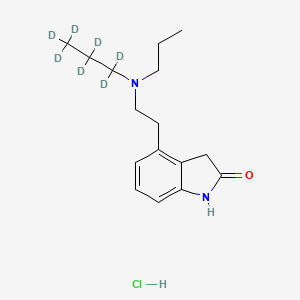

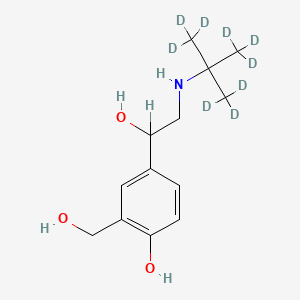

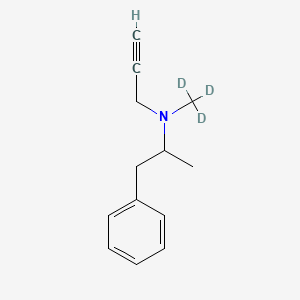

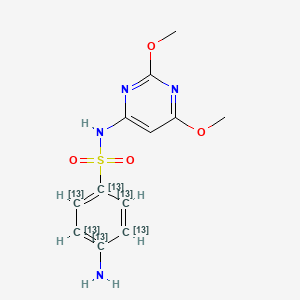

Molecular Structure Analysis

The molecular formula of Demecolcine-d3 is C21H22D3NO5, and its molecular weight is 374.45 .

Chemical Reactions Analysis

Demecolcine-d3 is involved in the long-term stability of several vitamin D3 metabolites after 1 and 3 months of storage at −20 °C . Five vitamin D3 metabolites were examined after derivatization with seven different derivatization reagents .

Physical And Chemical Properties Analysis

科学的研究の応用

Demecolcine in Porcine Oocyte Enucleation : Treatment of porcine oocytes with demecolcine increases the level of maturation-promoting factor (MPF) and alters the distribution of cyclin B1, improving the developmental potential of SCNT embryos (Suo Li et al., 2014).

Application in Sheep Oocytes : Demecolcine has shown potential in inducing enucleation of sheep meiotically maturing oocytes, aiding in nuclear transfer research (J. Hou et al., 2006).

Use in Bovine Oocyte Enucleation : Demecolcine assists in the enucleation of bovine oocytes by inducing membrane protrusion formation. This has implications for cloning and embryo development in cattle (N. Z. Saraiva et al., 2009; Xiang Chen Li et al., 2007).

Effects on Cell Apoptosis : In addition to its role in nuclear transfer, demecolcine has been studied for its apoptotic effects on cells, as seen in V79 cells, which may have broader implications in cancer research and therapy (K. Fujikawa-yamamoto et al., 1994).

Improving Embryonic Development in SCNT : Combined treatments using demecolcine with other agents like 6-dimethylaminopurine (6-DMAP) have been shown to improve the developmental competence of SCNT embryos in pigs (Joohyeong Lee et al., 2018).

Application in Mouse and Goat Oocytes : Demecolcine has also been used in mouse and goat oocyte enucleation, supporting the versatility of this compound in different species for reproductive and genetic research (N. Costa-Borges et al., 2011).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(7S)-1,2,3,10-tetramethoxy-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJPGOLRFBJNIW-VSLDJYOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Demecolcine-d3 | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。